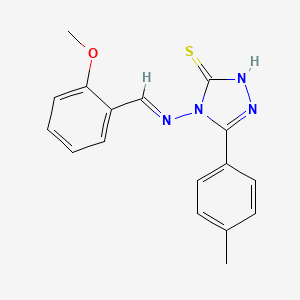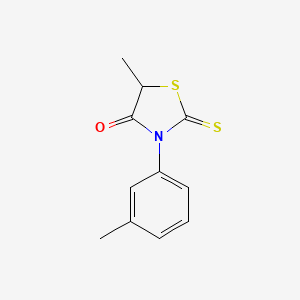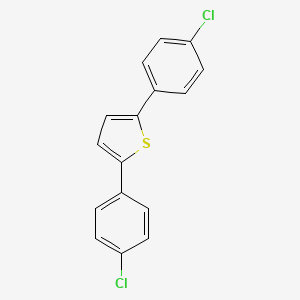![molecular formula C24H18O3 B11997542 [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate is an organic compound characterized by its conjugated double bonds and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where benzaldehyde reacts with acetophenone in the presence of a base such as sodium hydroxide to form chalcone. This intermediate is then esterified with cinnamic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings react with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids as catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In organic synthesis, [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the preparation of dyes and pigments.
Biology
The compound’s structural features allow it to interact with biological macromolecules, making it a candidate for drug development. It has been studied for its potential anti-inflammatory and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological activities. Research has shown that modifications to the aromatic rings and the ester group can enhance its bioactivity.
Industry
In the materials science field, this compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
作用机制
The mechanism of action of [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with cellular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, influencing cellular redox states. It can also bind to specific proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: Similar in having a keto group and an ester group, but differs in its aliphatic nature.
Disilanes: Share the conjugated system but differ in having silicon atoms instead of carbon.
Fluorine compounds: Exhibit unique reactivity due to the presence of fluorine atoms.
Uniqueness
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate is unique due to its combination of aromatic rings and conjugated double bonds, which confer specific electronic properties and reactivity patterns. This makes it a versatile compound in various applications, from organic synthesis to materials science.
属性
分子式 |
C24H18O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14+ |
InChI 键 |
AQUDAQATXWUGHF-HBKJEHTGSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)



![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)

![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)



